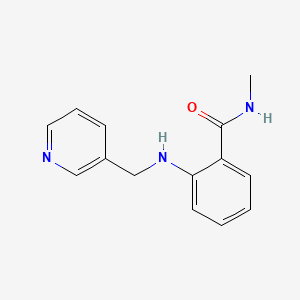
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide, also known as CPP-115, is a novel GABA aminotransferase (GABA-AT) inhibitor. GABA is an important neurotransmitter in the central nervous system, and its inhibition can lead to significant therapeutic effects. CPP-115 has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Mechanism of Action
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide works by inhibiting the enzyme GABA aminotransferase (GABA-AT), which is responsible for the breakdown of GABA. By inhibiting GABA-AT, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects.
Biochemical and Physiological Effects:
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to increased GABAergic neurotransmission. This increased GABAergic neurotransmission has been shown to have significant therapeutic effects, including the reduction of seizures in epilepsy patients and the reduction of anxiety in anxiety patients.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its ability to selectively inhibit GABA-AT, without affecting other enzymes or neurotransmitters. This allows for more precise and targeted experiments. However, one of the limitations of using 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Future Directions
There are a number of future directions for research on 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. One area of research is the development of new and more effective GABA-AT inhibitors. Another area of research is the exploration of the potential therapeutic applications of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, research is also needed to better understand the long-term effects of 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide on the brain and body.
Synthesis Methods
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide can be synthesized using a simple three-step process. The first step involves the reaction of cyclopentanone with ethyl 2-bromoacetate to form ethyl 2-cyclopentylacetoacetate. The second step involves the reaction of ethyl 2-cyclopentylacetoacetate with 1-phenyl-2-pyrrolidin-1-ylethylamine to form 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide. The final step involves the purification of the compound using chromatography.
Scientific Research Applications
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety. In addition, 1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide has also been shown to have potential applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
properties
IUPAC Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21-14-18(15-25(21)19-10-4-5-11-19)22(27)23-20(16-24-12-6-7-13-24)17-8-2-1-3-9-17/h1-3,8-9,18-20H,4-7,10-16H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAFYUGVQKTAER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(CC2=O)C(=O)NC(CN3CCCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-oxo-N-(1-phenyl-2-pyrrolidin-1-ylethyl)pyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1-[Methyl-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]amino]ethyl]benzenesulfonamide](/img/structure/B7635063.png)
![4-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-6-methylpyrimidine](/img/structure/B7635067.png)
![N-[3-(5-methyltetrazol-1-yl)phenyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7635074.png)



![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)
![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)


![1-[Furo[3,2-c]pyridin-4-yl(methyl)amino]-2-methylpropan-2-ol](/img/structure/B7635124.png)
![N-[4-(dimethylcarbamoyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7635146.png)
![1-[4-[[2-(4-Chlorophenyl)-1-methylpyrrolidin-3-yl]amino]piperidin-1-yl]ethanone](/img/structure/B7635154.png)
![1-[1-(4-Cyanophenyl)ethyl]-3-(1-methylpyrazol-4-yl)urea](/img/structure/B7635162.png)